molecular formula C8H7ClFNO2 B11897790 Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate

Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate

Cat. No.: B11897790
M. Wt: 203.60 g/mol
InChI Key: QBIDVKAYPJAKBJ-UHFFFAOYSA-N
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Description

Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate typically involves the esterification of 2-(6-chloro-2-fluoropyridin-3-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Products with different substituents on the pyridine ring.

    Oxidation: 2-(6-chloro-2-fluoropyridin-3-yl)acetic acid.

    Reduction: 2-(6-chloro-2-fluoropyridin-3-yl)ethanol.

Scientific Research Applications

Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Methyl 2-(6-fluoropyridin-2-yl)acetate
  • Methyl 2-(6-chloro-3-fluoropyridin-2-yl)acetate
  • (6-Chloro-2-fluoropyridin-3-yl)methanol

Comparison: Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can significantly influence its reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate

InChI

InChI=1S/C8H7ClFNO2/c1-13-7(12)4-5-2-3-6(9)11-8(5)10/h2-3H,4H2,1H3

InChI Key

QBIDVKAYPJAKBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(N=C(C=C1)Cl)F

Origin of Product

United States

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